![molecular formula C15H20N2O3 B4889461 5-butyl-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4889461.png)
5-butyl-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
1,3,4-Oxadiazoles, including compounds with structural similarities to "5-butyl-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole," are typically synthesized through cyclization reactions of appropriate precursors such as acid hydrazides and carboxylic acids or esters. For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from diacylhydrazines prepared from acid chloride and hydrazine using cyclodehydrating agents has been reported to proceed under mild conditions with good yields (Hu Yao-dong, 2013).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including potential analogs of "5-butyl-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole," has been elucidated using techniques like X-ray crystallography, revealing planar conformations and providing insights into their electronic configurations and reactive sites (K. Kumara et al., 2017).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo various chemical reactions, including electrophilic substitution and coupling reactions, due to the reactive nature of the oxadiazole ring and substituents. For instance, the ethynyl and butadiynyl derivatives of 2,5-diphenyl-1,3,4-oxadiazoles have been synthesized and characterized, showing diverse reactivity patterns that could be extrapolated to similar compounds (G. Hughes et al., 2004).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, solubility, and thermal stability, are influenced by their molecular structure and substituents. Compounds like "5-butyl-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole" may exhibit unique liquid crystalline behaviors or thermal properties depending on the nature of the alkyl and ether groups attached to the oxadiazole core (H. Abboud et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 1,3,4-oxadiazoles, are determined by the electronic configuration of the oxadiazole ring and the nature of the substituents. Studies have shown that these compounds can serve as corrosion inhibitors, highlighting their potential utility in material science applications. The efficiency of such inhibition is closely related to their molecular structure and the electronic properties of the substituents (F. Bentiss et al., 2002).
properties
IUPAC Name |
5-butyl-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-6-7-14-16-15(17-20-14)11-8-9-12(19-5-2)13(10-11)18-3/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZMVYFYEVIYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC(=C(C=C2)OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole |
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